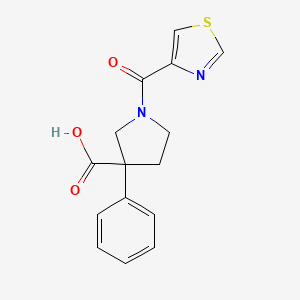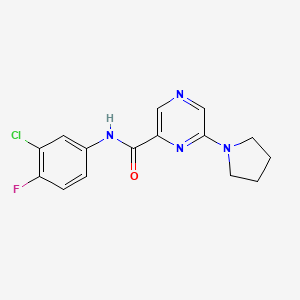![molecular formula C17H18N6O2 B7446234 2-[4-(9-Phenylpurin-6-yl)morpholin-3-yl]acetamide](/img/structure/B7446234.png)
2-[4-(9-Phenylpurin-6-yl)morpholin-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(9-Phenylpurin-6-yl)morpholin-3-yl]acetamide is a complex organic compound that features a morpholine ring attached to a purine base, specifically a phenyl-substituted purine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(9-Phenylpurin-6-yl)morpholin-3-yl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the purine base, followed by the introduction of the phenyl group. The morpholine ring is then attached through a series of nucleophilic substitution reactions. The final step involves the acetamide formation through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(9-Phenylpurin-6-yl)morpholin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the purine base, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of alkylated or acylated compounds.
Scientific Research Applications
2-[4-(9-Phenylpurin-6-yl)morpholin-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(9-Phenylpurin-6-yl)morpholin-3-yl]acetamide involves its interaction with specific molecular targets. The purine base can bind to nucleotide-binding sites on enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
2,9-Disubstituted-6-morpholino purine derivatives: These compounds share a similar purine base structure but differ in the substituents attached to the purine and morpholine rings.
Phenyl-substituted purines: Compounds with a phenyl group attached to the purine base, but lacking the morpholine ring.
Uniqueness
2-[4-(9-Phenylpurin-6-yl)morpholin-3-yl]acetamide is unique due to the combination of the phenyl-substituted purine base and the morpholine ring. This structural arrangement may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[4-(9-phenylpurin-6-yl)morpholin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c18-14(24)8-13-9-25-7-6-22(13)16-15-17(20-10-19-16)23(11-21-15)12-4-2-1-3-5-12/h1-5,10-11,13H,6-9H2,(H2,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFCOMRIHNSEGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C2=NC=NC3=C2N=CN3C4=CC=CC=C4)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2,2-difluoroethyl)indazol-3-yl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide](/img/structure/B7446157.png)
![4-(1-Methylpyrazol-4-yl)-1-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]triazole](/img/structure/B7446180.png)
![N-[2-[5-(5-fluoro-1-benzofuran-7-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]methanesulfonamide](/img/structure/B7446186.png)
![2-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]-N-[4-(4-methyl-6-oxo-1H-pyrimidin-2-yl)phenyl]acetamide](/img/structure/B7446192.png)

![2-[1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-3-yl]acetamide](/img/structure/B7446197.png)
![N-methyl-1-thieno[3,2-b]pyridin-6-ylsulfonylpiperidine-2-carboxamide](/img/structure/B7446207.png)
![(2R)-2-[[5-(2,3-dichlorophenyl)furan-2-yl]methylamino]propan-1-ol](/img/structure/B7446210.png)
![(1S,3R)-3-[(5-chlorothiophen-2-yl)methyl-prop-2-enylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7446211.png)
![N-[4-(dimethylamino)cyclohexyl]quinoline-3-carboxamide](/img/structure/B7446244.png)
![4-[4-(4-bromopyrazol-1-yl)piperidin-1-yl]-1H-imidazo[4,5-c]pyridine](/img/structure/B7446250.png)

![4-chloro-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]triazol-1-yl]phenol](/img/structure/B7446263.png)
![3-(3,5-Dimethyl-1,2-thiazol-4-yl)-5-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7446265.png)
